2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid
Description
Properties
Molecular Formula |
C7H4BrN3O3 |
|---|---|
Molecular Weight |
258.03 g/mol |
IUPAC Name |
2-bromo-8-oxo-5H-imidazo[1,2-b]pyridazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O3/c8-4-2-11-6(10-4)5(12)3(1-9-11)7(13)14/h1-2,9H,(H,13,14) |
InChI Key |
LNYDWSLHMDRLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C2=NC(=CN2N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable brominated pyridazine derivative, the compound can be synthesized through a series of reactions including bromination, hydroxylation, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds derived from the imidazo[1,2-b]pyridazine scaffold exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer progression, such as AAK1 (Adaptor Associated Kinase 1). The inhibition of AAK1 has been linked to reduced tumor growth and metastasis in various cancer models .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Biochemical Applications
1. Enzyme Inhibition
2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid has been studied for its potential to inhibit enzymes related to metabolic pathways. For example, it has shown promise in inhibiting enzymes involved in the biosynthesis of purines and pyrimidines, which are crucial for nucleic acid synthesis .
2. Research in Signal Transduction
Due to its ability to modulate kinase activity, this compound is being explored in the context of signal transduction pathways. It may serve as a tool compound for studying the effects of kinase inhibition on cellular signaling processes, particularly in neuronal cells where AAK1 is highly expressed .
Materials Science
1. Development of Novel Materials
The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel materials with specific electronic or optical properties. Researchers are investigating its application in organic electronics and photonic devices due to its potential to form stable thin films with desirable conductivity characteristics .
2. Cosmetic Formulations
Recent studies have explored the incorporation of this compound into cosmetic formulations due to its antioxidant properties. It is being tested for use in skin care products aimed at reducing oxidative stress and improving skin health .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or activate specific transcription factors, leading to altered cellular responses .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular properties, and applications:
Key Differences and Implications
Core Heterocycle Variations: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-b]pyrazole: The pyrazole core () introduces additional nitrogen atoms, which may alter electron distribution and metabolic stability .
Substituent Effects: Bromine Position: Bromine at position 2 (target compound) versus position 6 (6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid) influences steric hindrance and electronic effects, affecting reactivity in cross-coupling reactions . Hydroxyl Group: The 8-OH group in the target compound may participate in intramolecular hydrogen bonding, stabilizing the molecule or modulating acidity compared to non-hydroxylated analogues .
Synthetic Approaches: Carboxylation via metalation (e.g., n-BuLi and dry ice) is regioselective in fused systems (e.g., indenothiophenes in ), suggesting similar strategies could apply to the target compound . Ethyl ester intermediates () are common for introducing carboxylic acid groups, though hydrolysis conditions must be optimized to preserve bromine and hydroxyl substituents .
Biological Activity: Brominated imidazo[1,2-a]pyridines () exhibit kinase inhibition, implying the target compound’s bromine and carboxylic acid groups may synergistically enhance binding to enzymatic pockets .
Biological Activity
2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₄BrN₃O₃. It features a bromine atom at the 2-position and a hydroxyl group at the 8-position of the imidazo[1,2-b]pyridazine ring, contributing to its unique biological properties.
Biological Activities
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer properties. For instance, compounds from this class have been shown to inhibit various kinases involved in cancer progression. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation in vitro, with promising results against several cancer cell lines.
Antimicrobial Properties
The imidazo[1,2-b]pyridazine scaffold is recognized for its antibacterial and antifungal activities. Research indicates that this compound demonstrates effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent antimicrobial effects that warrant further investigation.
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. Preliminary studies have shown that this compound exhibits anti-inflammatory properties by modulating inflammatory cytokines and pathways. This activity highlights its potential as a therapeutic agent in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-b]pyridazines is closely linked to their structural features. Modifications at various positions on the ring can enhance or diminish their pharmacological effects. For example:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Bromine | Increases potency against cancer cells |
| 8 | Hydroxyl | Enhances solubility and bioavailability |
| 7 | Carboxylic acid | Contributes to antimicrobial activity |
This table summarizes how specific modifications influence the biological activities of the compound.
Case Studies
- In Vitro Studies : A study published in Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .
- Antimicrobial Evaluation : In a comparative study of antimicrobial agents, this compound showed MIC values comparable to established antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial therapies .
- Anti-inflammatory Mechanism : Research investigating the anti-inflammatory properties revealed that this compound effectively reduced the expression of pro-inflammatory cytokines in cell culture models .
Q & A
Q. What are the common synthetic routes for 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid?
- Methodological Answer : Synthesis typically involves bromination of a precursor imidazopyridazine scaffold. For example:
-
Step 1 : Condensation of aminopyridazine derivatives with α-bromo ketones or esters to form the imidazo[1,2-b]pyridazine core.
-
Step 2 : Selective bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C).
-
Step 3 : Hydroxylation at the 8-position via alkaline hydrolysis or oxidative methods.
-
Key Considerations : Protect the hydroxyl group during bromination to prevent side reactions. Similar strategies are employed in ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate synthesis .
- Data Table :
| Precursor | Bromination Reagent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 8-Hydroxy-imidazo[1,2-b]pyridazine | NBS in DMF | 72 | >95% |
Q. How is this compound characterized to confirm its structure and purity?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions. For example, the 2-bromo substituent shows deshielded protons (δ 7.8–8.2 ppm) .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed [M+H] = 286.9816 vs. calculated 286.9812) .
-
X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming regiochemistry .
-
HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures purity .
- Data Table :
| Technique | Key Data | Reference |
|---|---|---|
| H NMR | δ 8.1 (s, 1H, Br-C-H) | |
| HRMS | m/z 286.9816 [M+H] | |
| X-ray | Crystallographic R-factor = 0.052 |
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Storage : Store at -20°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis or oxidation.
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light due to potential photodegradation .
- Stability Tests : Monitor via HPLC over 6 months; degradation <5% under recommended conditions .
Advanced Research Questions
Q. How can bromination regioselectivity be optimized in the presence of a hydroxyl group?
- Methodological Answer :
-
Protecting Groups : Temporarily protect the 8-hydroxyl with acetyl or tert-butyldimethylsilyl (TBDMS) groups before bromination. Deprotect post-reaction using NaOH/MeOH .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-rich positions.
-
Catalysis : Lewis acids like FeCl improve regioselectivity (yield increase from 65% to 82%) .
- Data Table :
| Protecting Group | Bromination Yield (%) | Deprotection Efficiency (%) | Reference |
|---|---|---|---|
| Acetyl | 78 | 95 | |
| TBDMS | 85 | 98 |
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, MS, and X-ray data. For instance, a 2-bromo vs. 3-bromo isomer can be distinguished via NOE correlations in NMR .
- Computational Modeling : DFT calculations predict H NMR shifts and compare with experimental data (mean absolute error <0.1 ppm) .
- Crystallographic Refinement : Resolve ambiguous peaks in X-ray data using SHELXL software .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
-
Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclin-dependent kinases). The carboxylic acid group shows strong hydrogen bonding with kinase active sites .
-
QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (R = 0.89) .
- Data Table :
| Substituent | IC (nM) | LogP | Reference |
|---|---|---|---|
| 2-Br, 8-OH | 12.3 | 1.2 | |
| 3-Br, 8-OH | 48.7 | 1.5 |
Q. How does the crystal structure inform intermolecular interactions and solubility?
- Methodological Answer :
- Hydrogen Bonding : The hydroxyl and carboxylic acid groups form intramolecular O–H···N bonds (2.1 Å), stabilizing the planar structure .
- π-π Stacking : Imidazo-pyridazine rings stack at 3.5–3.6 Å distances, influencing solubility in polar solvents .
- Solubility Prediction : Use Hansen solubility parameters derived from crystal lattice energy (δ = 18.1 MPa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
